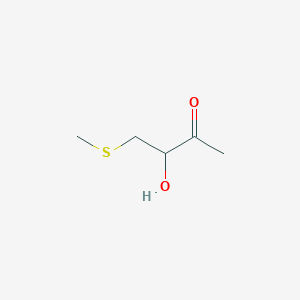
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) is an organic compound with the molecular formula C5H10O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be synthesized through several methods. One common method involves the reaction of methylthioethanol with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as fractional distillation and crystallization, further enhances the purity of the final product.
化学反応の分析
Types of Reactions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, often involves derivatives of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI).
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers. Its sulfur-containing moiety allows it to engage in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the acetyl group can undergo hydrolysis, releasing acetic acid and contributing to the compound’s overall reactivity.
類似化合物との比較
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be compared with other similar compounds to highlight its uniqueness:
2-(Methylthio)ethanol: Lacks the acetyl group, resulting in different reactivity and applications.
1-Acetyl-2-(ethylthio)ethanol: Contains an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.
1-Acetyl-2-(methylthio)propane: The presence of a propane backbone alters the compound’s steric and electronic properties.
These comparisons underscore the distinct characteristics of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI), making it a valuable compound in various scientific and industrial contexts.
特性
CAS番号 |
137946-06-6 |
|---|---|
分子式 |
C5H10O2S |
分子量 |
134.2 g/mol |
IUPAC名 |
3-hydroxy-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(6)5(7)3-8-2/h5,7H,3H2,1-2H3 |
InChIキー |
MOXNEWFOZOXNLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CSC)O |
正規SMILES |
CC(=O)C(CSC)O |
同義語 |
2-Butanone, 3-hydroxy-4-(methylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















